Blood-Stage Antiplasmodial Potency Comparison
PfGSK3/PfPK6-IN-2 (23d) demonstrates substantially greater antiplasmodial activity against blood-stage P. falciparum 3D7 parasites than its closest structural analog PfGSK3/PfPK6-IN-1 (23e), despite 23e possessing stronger enzymatic inhibition of both targets [1]. In the Pf3D7 blood-stage proliferation assay, 23d achieved an EC50 of 552 ± 37 nM, whereas 23e required an EC50 of 1400 ± 13 nM [1]. This 2.5-fold difference is statistically robust (non-overlapping standard deviations) and indicates that factors beyond enzymatic potency—likely cell permeability, intracellular accumulation, or differential target engagement kinetics—contribute meaningfully to parasite killing [1].
| Evidence Dimension | Blood-stage P. falciparum 3D7 antiplasmodial EC50 |
|---|---|
| Target Compound Data | 552 ± 37 nM |
| Comparator Or Baseline | PfGSK3/PfPK6-IN-1 (23e): 1400 ± 13 nM |
| Quantified Difference | ~2.5-fold lower EC50; absolute reduction of 848 nM |
| Conditions | Pf3D7 blood-stage parasite proliferation assay; values reported as mean ± SD |
Why This Matters
This ~2.5-fold superior cellular potency makes PfGSK3/PfPK6-IN-2 the preferred choice for phenotypic screening campaigns where parasite killing is the primary endpoint, as it achieves robust growth inhibition at concentrations where 23e would require more than double the amount of compound.
- [1] Galal KA, Truong A, Kwarcinski F, et al. J Med Chem. 2022;65(19):13172–13197. View Source
